

# Slu-PP-915: A Pan-ERR Agonist for Metabolic Disease Research

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## Compound of Interest

Compound Name: *Slu-PP-915*

Cat. No.: *B12392758*

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A Technical Guide for Researchers and Drug Development Professionals

**Slu-PP-915** has emerged as a significant research compound in the field of metabolic diseases. As a potent pan-agonist for the Estrogen-Related Receptors (ERR $\alpha$ , ERR $\beta$ , and ERR $\gamma$ ), it offers a powerful tool to investigate the therapeutic potential of targeting these orphan nuclear receptors. This technical guide provides a comprehensive overview of **Slu-PP-915**, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

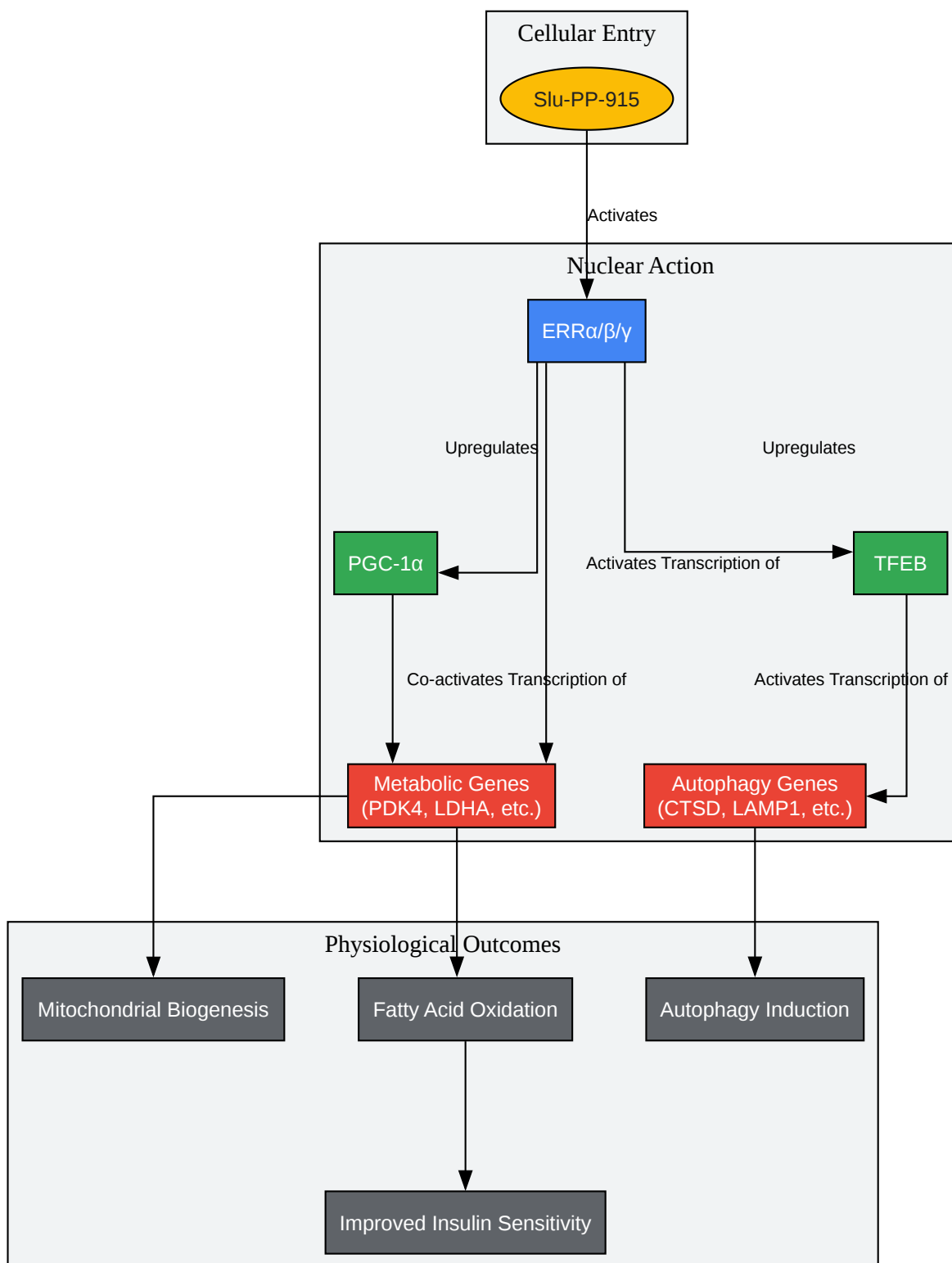
## Core Mechanism of Action

**Slu-PP-915** functions by binding to and activating all three isoforms of the Estrogen-Related Receptors (ERRs). These receptors are transcription factors that play a critical role in the regulation of cellular energy homeostasis.<sup>[1]</sup> Upon activation by **Slu-PP-915**, ERRs modulate the transcription of a wide array of genes involved in key metabolic processes, including mitochondrial biogenesis, fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.<sup>[1][2]</sup> The primary therapeutic hypothesis is that by enhancing the oxidative capacity of tissues such as skeletal muscle, heart, and liver, **Slu-PP-915** can ameliorate conditions associated with metabolic dysregulation, such as insulin resistance and obesity.<sup>[1]</sup>

## Signaling Pathway of Slu-PP-915 and ERR Agonism

The binding of **Slu-PP-915** to ERR isoforms initiates a cascade of transcriptional events. A key coactivator in this pathway is the Peroxisome proliferator-activated receptor-gamma

coactivator-1 alpha (PGC-1 $\alpha$ ). The activation of ERRs leads to the upregulation of PGC-1 $\alpha$  itself, creating a positive feedback loop that further amplifies the metabolic gene expression program.<sup>[1]</sup> Downstream targets include genes such as Pyruvate Dehydrogenase Kinase 4 (PDK4), which regulates glucose metabolism, and Lactate Dehydrogenase A (LDHA).<sup>[1][3]</sup> Furthermore, ERR activation has been shown to induce the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway, suggesting a role in cellular clearance and homeostasis.<sup>[4][5]</sup>



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**Slu-PP-915** signaling cascade.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Slu-PP-915** in various experimental settings.

Table 1: In Vitro Activity of **Slu-PP-915**

Parameter	Value	Cell Line	Reference
EC50 for ERR $\alpha$	~400 nM (414 nM)	HEK293	<a href="#">[3]</a> <a href="#">[4]</a>
EC50 for ERR $\beta$	~400 nM (435 nM)	HEK293	<a href="#">[3]</a> <a href="#">[4]</a>
EC50 for ERR $\gamma$	~400 nM (378 nM)	HEK293	<a href="#">[3]</a> <a href="#">[4]</a>
Concentration for TFEB gene and protein expression increase	2.5 $\mu$ M	Neonatal rat ventricular myocytes (NRVMs)	<a href="#">[4]</a>
Concentration for TFEB gene and protein expression increase	5 $\mu$ M	C2C12 cells	<a href="#">[4]</a>
Concentration for ERR target gene expression increase (PGC1 $\alpha$ , p62, PDK4, CTSD, LAMP1, LAMP2, MCOLN1)	5 $\mu$ M	C2C12 cells	<a href="#">[4]</a>
Concentration for ERR target gene expression increase (PGC1 $\alpha$ , PDK4, LDHA)	5 $\mu$ M	C2C12 myoblast cells	<a href="#">[3]</a>

Table 2: In Vivo Studies of **Slu-PP-915**

Parameter	Value	Animal Model	Effect	Reference
Dosage for ERR target gene expression in muscle	20 mg/kg, i.p.	Mice	Upregulation of DDIT4, PDK4, and PGC1 $\alpha$	[1]
Dosage for increased running capacity	20 mg/kg, i.p.	Mice	Increased running distance and time	[1]
Dosage for cardioprotective effect	25 mg/kg, twice daily, i.p.	Mice (pressure overload-induced heart failure)	Improved ejection fraction, ameliorated fibrosis	[6][7]
Tmax in plasma	0.5 h	Mice	-	[8]
Cmax in plasma	2813 ng/mL	Mice	-	[8]
T1/2 in plasma	0.71 h	Mice	-	[8]

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving **Slu-PP-915**.

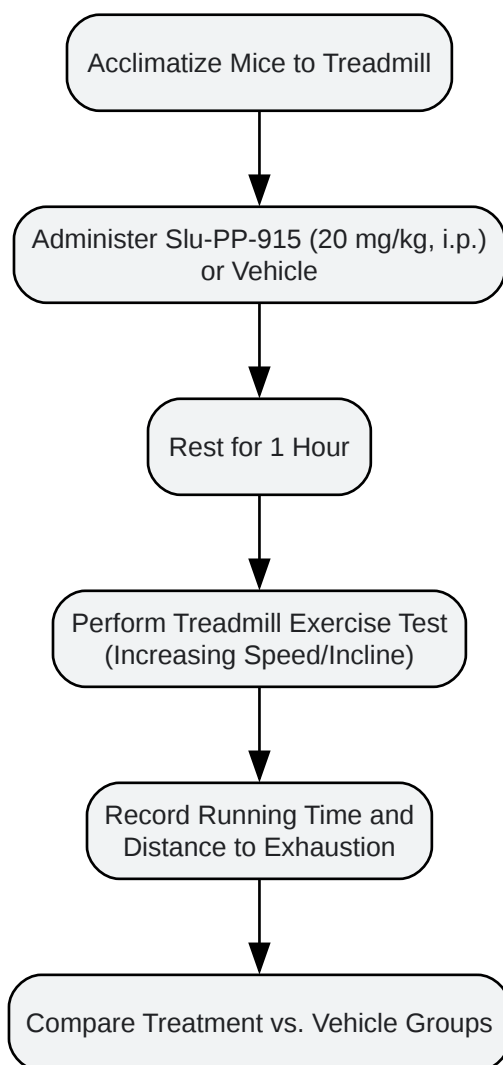
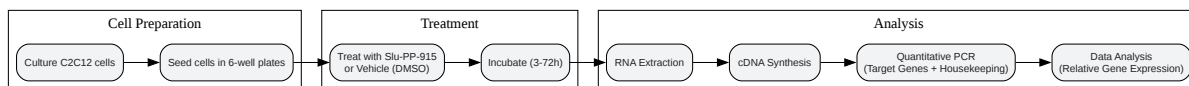
### In Vitro Gene Expression Analysis in C2C12 Cells

Objective: To determine the effect of **Slu-PP-915** on the expression of ERR target genes.

Methodology:

- Cell Culture: C2C12 myoblast cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either **Slu-PP-915** (e.g., at a final concentration of 5  $\mu$ M, dissolved in DMSO) or a vehicle control (DMSO).[3][4]

- Incubation: Cells are incubated for a specified period (e.g., 3, 48, or 72 hours) to allow for changes in gene and protein expression.[\[4\]](#)
- RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., PGC1 $\alpha$ , PDK4, LDHA, TFEB) are quantified by qPCR using gene-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.



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